molecular formula C8H8BrF5N2O B2644406 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-17-1

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2644406
CAS No.: 1856032-17-1
M. Wt: 323.061
InChI Key: ARUUSBPEHMXBMG-UHFFFAOYSA-N
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Description

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, difluoromethyl, and trifluoropropoxy groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is to start with the pyrazole ring formation, followed by the introduction of the bromine, difluoromethyl, and trifluoropropoxy groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(trifluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
  • 4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
  • 4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Uniqueness

4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the specific combination of bromine, difluoromethyl, and trifluoropropoxy groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF5N2O/c9-5-3-16(7(10)11)15-6(5)4-17-2-1-8(12,13)14/h3,7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUUSBPEHMXBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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